4-(5-Chlorocyclopent-1-en-1-yl)morpholine
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Overview
Description
4-(5-Chlorocyclopent-1-en-1-yl)morpholine is an organic compound that features a morpholine ring substituted with a 5-chlorocyclopent-1-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorocyclopent-1-en-1-yl)morpholine typically involves the reaction of morpholine with a chlorinated cyclopentene derivative. One common method is the nucleophilic substitution reaction where morpholine acts as a nucleophile, attacking the electrophilic carbon of the chlorinated cyclopentene. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of morpholine, enhancing its nucleophilicity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a balance between reaction rate and product stability. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to dissolve the reactants and facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chlorocyclopent-1-en-1-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorocyclopentene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF as a base to deprotonate the nucleophile.
Major Products Formed
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of the reduced cyclopentane derivative.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(5-Chlorocyclopent-1-en-1-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chlorocyclopent-1-en-1-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the chlorocyclopentene substitution.
4-(1-Cyclopenten-1-yl)morpholine: Similar structure but without the chlorine atom.
Amorolfine: A morpholine derivative used as an antifungal agent.
Uniqueness
4-(5-Chlorocyclopent-1-en-1-yl)morpholine is unique due to the presence of the chlorocyclopentene moiety, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
54494-43-8 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
4-(5-chlorocyclopenten-1-yl)morpholine |
InChI |
InChI=1S/C9H14ClNO/c10-8-2-1-3-9(8)11-4-6-12-7-5-11/h3,8H,1-2,4-7H2 |
InChI Key |
CGALHHUDLXXSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=C1)N2CCOCC2)Cl |
Origin of Product |
United States |
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